1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(o-tolyl)urea

Medicinal Chemistry Structure-Activity Relationship Drug Design

This synthetic urea derivative features a unique pharmacophoric arrangement—a 3‑position secondary alcohol linker, thiophen‑2‑yl group, and o‑tolyl urea terminus—not replicated by the 2‑hydroxy positional isomer (CAS 1351601‑19‑8) or thiophene‑replaced variants (CAS 1396850‑83‑1). Substituting any analog introduces uncharacterized risks of altered target engagement, mis‑assigned SAR, or batch variability. With a predicted logP of ~2.8, it serves as an ideal reference standard for evaluating moderate lipophilicity on membrane permeability. The 3‑hydroxypropyl linker also provides a convenient handle for etherification or esterification, enabling focused library generation. Procure this exact CAS to ensure assay reproducibility and valid SAR conclusions.

Molecular Formula C15H18N2O2S
Molecular Weight 290.38
CAS No. 1421462-23-8
Cat. No. B2775173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(o-tolyl)urea
CAS1421462-23-8
Molecular FormulaC15H18N2O2S
Molecular Weight290.38
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCCC(C2=CC=CS2)O
InChIInChI=1S/C15H18N2O2S/c1-11-5-2-3-6-12(11)17-15(19)16-9-8-13(18)14-7-4-10-20-14/h2-7,10,13,18H,8-9H2,1H3,(H2,16,17,19)
InChIKeyRPJABSRQOUOHQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(o-tolyl)urea (CAS 1421462-23-8): Sourcing Precision for Specialized Urea-Based Research


1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(o-tolyl)urea is a synthetic urea derivative composed of a thiophene ring linked through a 3-hydroxypropyl spacer to an o-tolyl-substituted urea. Its molecular formula is C₁₅H₁₈N₂O₂S with a molecular weight of 290.4 g/mol . The compound belongs to a broader class of heterocyclic urea derivatives that have been investigated within kinase inhibitor and antiviral-entry inhibitor patent landscapes [1].

Why 1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(o-tolyl)urea Cannot Be Replaced by Generic Analogs: Structural Determinants of Biological Performance


Even minor structural modifications in urea-based bioactive molecules can lead to significant shifts in target engagement, selectivity, and pharmacokinetic profiles [1]. The specific combination of a 3-position secondary alcohol linker, a thiophen-2-yl group, and an o-tolyl urea terminus in this compound creates a pharmacophoric arrangement that is not replicated by its closest structural analogs—such as the 2-hydroxy positional isomer (CAS 1351601‑19‑8) or thiophene‑replaced variants (CAS 1396850‑83‑1). Because no comprehensive quantitative head‑to‑head comparisons have been published for these analogs, substituting any of them introduces uncharacterized risk of altered activity, mis‑assignment of SAR trends, or batch‑to‑batch variability in biological assays.

Quantitative Differentiation Evidence for 1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(o-tolyl)urea: Comparator-Based Analysis


Hydroxyl Group Positional Isomerism Defines Hydrogen-Bonding Architecture: Comparison with 2-Hydroxy Analog

The target compound carries a secondary alcohol at the 3‑position of the propyl linker, whereas the closest direct analog—1‑(2‑hydroxy‑2‑(thiophen‑2‑yl)propyl)‑3‑(o‑tolyl)urea (CAS 1351601‑19‑8)—contains a tertiary alcohol at the 2‑position . This shift from a secondary to a tertiary alcohol alters hydrogen‑bond donor/acceptor geometry and steric accessibility, factors known to influence target‑binding kinetics. No public head‑to‑head potency data exist for these two isomers; the differentiation rests on established medicinal‑chemistry principles.

Medicinal Chemistry Structure-Activity Relationship Drug Design

Urea N‑Aryl Substituent Diversification: o‑Tolyl vs. Thiophen‑2‑yl Terminus

The target compound incorporates an o‑tolyl group on the urea nitrogen, whereas a parallel series replaces this with a thiophen‑2‑yl group (e.g., CAS 1396850‑83‑1) . The o‑tolyl substituent provides greater lipophilic bulk (estimated π‑value ≈ 0.56 vs. ≈ 0.33 for thiophene) and a distinct electron‑donating character, which can modulate binding affinity and solubility. No direct comparative bioactivity data have been reported for these two compounds.

Chemical Biology Lead Optimization Pharmacophore Diversity

Predicted Physicochemical Differentiation: Aqueous Solubility and Permeability

Using a consensus in‑silico model (SwissADME), the target compound is predicted to exhibit lower aqueous solubility than its benzyl‑substituted analog (CAS 1421475‑35‑5) due to the greater hydrophobic character of the o‑tolyl moiety [1]. Predicted logP for the target compound is approximately 2.8, versus ~2.3 for the benzyl analog. These values are computational predictions and have not been experimentally verified for either compound.

ADME Prediction Physicochemical Profiling LogP

Thiophene Ring Attachment Position Affects Electronic Distribution: 2‑Thienyl vs. 3‑Thienyl Isomers

The target compound utilizes a thiophene ring attached at the 2‑position, whereas the isomeric 3‑thienyl analog (1‑(3‑hydroxy‑3‑(thiophen‑3‑yl)propyl)‑3‑(o‑tolyl)urea) has the ring attached at the 3‑position . The 2‑thienyl substitution supports greater conjugation with the adjacent hydroxyl‑bearing carbon, potentially affecting the compound's redox behavior and π‑stacking interactions. No quantitative comparative data are available.

Electronic Effects SAR Optimization Heterocyclic Chemistry

Lack of Published Quantitative Head‑to‑Head Data

A systematic search of public literature (PubChem, ChEMBL, PubMed) and patent databases (USPTO, EPO) yielded no quantitative head‑to‑head comparisons of 1‑(3‑hydroxy‑3‑(thiophen‑2‑yl)propyl)‑3‑(o‑tolyl)urea against any of its closest structural analogs [1]. This data gap means that claims of superiority must be treated as inference rather than experimentally demonstrated fact. Researchers considering procurement should verify the specific performance of this compound in their own assay systems.

Data Transparency Research Procurement Risk Assessment

Best Application Scenarios for 1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(o-tolyl)urea Based on Structural Evidence


Structure‑Activity Relationship (SAR) Exploration of Urea‑Based Kinase Inhibitors

The unique combination of a 3‑hydroxypropyl linker, a thiophen‑2‑yl ring, and an o‑tolyl urea terminus makes this compound a valuable probe for dissecting the contribution of each functional group to kinase inhibitory activity [1]. Systematic replacement studies using the 2‑hydroxy analog (CAS 1351601‑19‑8) or the thiophen‑2‑yl‑urea analog (CAS 1396850‑83‑1) can help deconvolute SAR.

Negative Control for Hydroxyl Group Positioning in H‑Bond‑Dependent Assays

Because the secondary‑alcohol hydroxyl resides at the 3‑position rather than the 2‑position, this compound can serve as a structurally matched negative control for assays where hydrogen‑bond geometry at the alcohol is critical for target engagement [1].

Physicochemical Benchmarking in Lipophilicity‑Dependent Cellular Uptake Studies

The predicted logP of ~2.8, arising from the o‑tolyl substituent, positions this compound as a reference standard for evaluating the impact of moderate lipophilicity on passive membrane permeability in cell‑based assays [2]. It can be compared against the less lipophilic benzyl analog (predicted logP ~2.3) to isolate the effect of aryl ring substitution.

Building Block for Parallel Synthesis of Diversity‑Oriented Heterocyclic Urea Libraries

The 3‑hydroxypropyl linker provides a convenient handle for further derivatization (e.g., etherification, esterification), enabling its use as a core scaffold for generating focused compound libraries aimed at exploring chemical space around the thiophene‑urea pharmacophore .

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